molecular formula C18H17N3OS B5782792 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5782792
M. Wt: 323.4 g/mol
InChI Key: GCUSSYKLNAWJIJ-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, several studies have suggested that the compound exerts its biological activities by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has also been reported to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its diverse biological activities, which make it a promising candidate for various applications in the field of medicinal chemistry. However, the compound's low solubility in water and other solvents may limit its use in certain experiments.

Future Directions

Several future directions for the study of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be identified. These include the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The development of new synthesis methods for the compound may also be explored to improve its solubility and increase its yield. Additionally, the elucidation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways may provide valuable insights into its biological activities.

Synthesis Methods

The synthesis of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved by several methods, including the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with 2-chloro-N-methylbenzamide. Another method involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with N-methyl-2-nitrobenzamide, which is then reduced to the corresponding amine.

Scientific Research Applications

2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the compound's anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to exhibit anti-inflammatory, antidiabetic, and anticonvulsant activities.

properties

IUPAC Name

2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17(22)19-18-21-20-16(23-18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUSSYKLNAWJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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